
5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95%, also known as 4-EOMP, is an aromatic phenol compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 220.28 g/mol and a melting point of 55-58 °C. 4-EOMP is a widely used reagent in organic synthesis due to its high purity and low cost. It is also used as a starting material for the synthesis of various pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a starting material for the synthesis of various pharmaceuticals, and as a catalyst for the formation of carbon-carbon bonds. It is also used in the synthesis of various heterocyclic compounds, such as benzofurans, and as a catalyst for the formation of nitro compounds. Additionally, 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% has been used in the synthesis of various dyes, such as fluorescein and rhodamine dyes.
Mecanismo De Acción
The mechanism of action of 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% is dependent on the reaction in which it is used. In the Grignard reaction, the Grignard reagent reacts with ethyl bromide to form 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95%. The reaction proceeds through a series of steps, including nucleophilic attack, proton transfer, and product formation. In the esterification reaction, 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% is formed through the reaction of an alcohol with an acid. The reaction proceeds through a series of steps, including proton transfer, nucleophilic attack, and product formation. In the Friedel-Crafts alkylation reaction, 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% is formed through the reaction of an alkyl halide with an aromatic compound. The reaction proceeds through a series of steps, including nucleophilic attack, proton transfer, and product formation.
Biochemical and Physiological Effects
5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory compounds. Additionally, 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% has been found to inhibit the enzyme 5-alpha reductase, which is involved in the metabolism of testosterone. Furthermore, 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% has been found to possess antioxidant activity, which may be beneficial in the prevention of oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% has several advantages for use in lab experiments. It is a relatively inexpensive reagent, and it is widely available. Additionally, it is a stable compound, with a long shelf life. Furthermore, it is a non-toxic compound, making it safe to handle and use in lab experiments. However, there are some limitations to using 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% in lab experiments. It is a highly reactive compound, and it can react with other compounds in the reaction mixture, leading to the formation of unwanted byproducts. Additionally, it can be difficult to purify 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% due to its low solubility in organic solvents.
Direcciones Futuras
There are a number of potential future directions for 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% research. One potential area of research is in the development of new methods for the synthesis of 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95%, as well as methods for the purification and isolation of the compound. Additionally, further research is needed to explore the biochemical and physiological effects of 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95%, as well as its potential applications in medicine. Finally, further research is needed to explore the potential use of 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% as a catalyst in organic synthesis, as well as its potential applications in the synthesis of other compounds.
Métodos De Síntesis
5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95% can be synthesized using a variety of methods, including Grignard reaction, esterification, and Friedel-Crafts alkylation. The Grignard reaction is the most commonly used method, as it is a simple and cost-effective way to synthesize 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95%. In this reaction, a Grignard reagent is reacted with ethyl bromide to form 5-(4-Ethoxycarbonylphenyl)-2-methylphenol, 95%. The reaction proceeds in the presence of a catalyst, such as magnesium or zinc, and a solvent, such as diethyl ether.
Propiedades
IUPAC Name |
ethyl 4-(3-hydroxy-4-methylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-3-19-16(18)13-8-6-12(7-9-13)14-5-4-11(2)15(17)10-14/h4-10,17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUGAXUMCOADLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683975 |
Source


|
| Record name | Ethyl 3'-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261941-85-8 |
Source


|
| Record name | Ethyl 3'-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

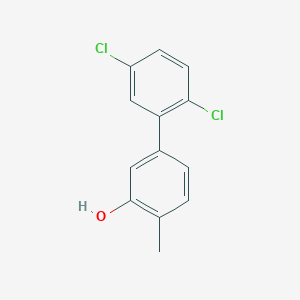



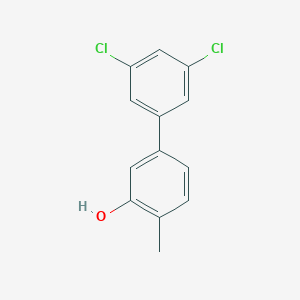
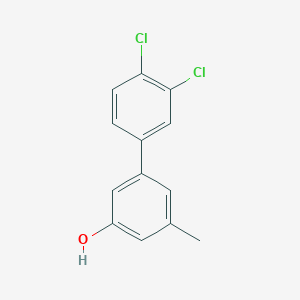
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372174.png)

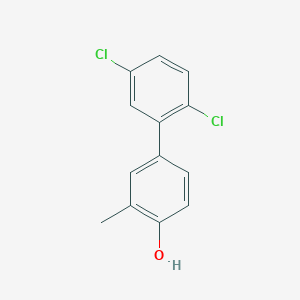
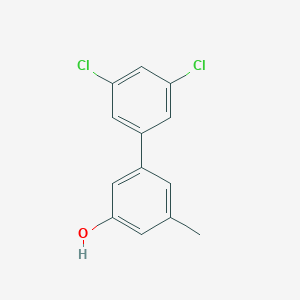
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372222.png)
![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372229.png)

![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372261.png)